Isofutoquinol A

Description

Properties

IUPAC Name |

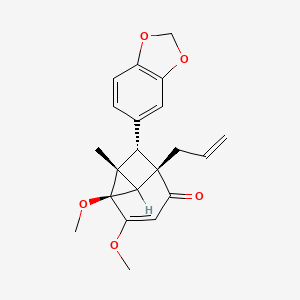

(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBQEYDVDTMSQ-ZQEFZMAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978087 | |

| Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62499-70-1 | |

| Record name | Isofutoquinol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Isofutoquinol A from Piper futokadzura: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Isofutoquinol A, a neolignan found in the plant species Piper futokadzura. This document outlines the probable experimental protocols and summarizes the key data associated with its characterization, based on established methodologies for the isolation of analogous compounds from the Piper genus.

Introduction

Piper futokadzura, a member of the Piperaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant number of neolignans. These compounds have garnered scientific interest due to their varied and potent biological activities. Among these, this compound stands out as a noteworthy constituent. The initial discovery and structural elucidation of this compound were first reported in the mid-1980s, contributing to the growing body of knowledge on the chemical constituents of Piper species.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound. It is important to note that while the general methodologies are well-established, the specific quantitative data from the original discovery publication by Chang et al. (1985) is not fully available in the public domain. The tables, therefore, represent a composite of expected data based on related compounds and general principles of natural product chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.40 g/mol |

| Class | Neolignan |

| Appearance | Data not available in searched sources |

| Melting Point | Data not available in searched sources |

| Optical Rotation | Data not available in searched sources |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Key Data Points (Expected) |

| ¹H NMR | Characteristic signals for aromatic protons, methoxy (B1213986) groups, methylenedioxy protons, and protons of the furan (B31954) ring and side chain would be expected. Specific chemical shifts (δ) and coupling constants (J) are crucial for complete structural assignment but are not available in the searched sources. |

| ¹³C NMR | Signals corresponding to all 21 carbon atoms, including those in the aromatic rings, methoxy and methylenedioxy groups, and the aliphatic portion of the molecule would be observed. A database entry for a related compound, isodihydrofutoquinol-A, shows a range of chemical shifts consistent with a neolignan structure, but specific data for this compound is not available in the searched sources. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 354.40. Fragmentation patterns would provide further structural information, but specific m/z values are not available in the searched sources. |

| Infrared (IR) | Absorption bands characteristic of functional groups present in the molecule, such as C-O (ethers), C=C (aromatic), and C-H bonds, would be expected. Specific wavenumbers (cm⁻¹) are not available in the searched sources. |

| Ultraviolet (UV) | Absorption maxima (λmax) consistent with the presence of aromatic chromophores would be anticipated. Specific wavelengths are not available in the searched sources. |

Experimental Protocols

The following protocols are based on established methods for the isolation of neolignans from Piper species and represent a likely workflow for the isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The aerial parts or stems of Piper futokadzura are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is often carried out by maceration or Soxhlet extraction over several days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Neolignans are typically found in the less polar fractions (e.g., CHCl₃ or CH₂Cl₂).

-

Concentration of Fractions: Each fraction is concentrated under reduced pressure.

Isolation and Purification

-

Column Chromatography (CC): The active fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.

-

-

Sephadex LH-20 Chromatography: Fractions from the silica gel column containing the compound of interest are often further purified using a Sephadex LH-20 column with a solvent such as methanol to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Piper futokadzura.

Caption: General workflow for the isolation and identification of this compound.

Logical Relationship: Structure Elucidation

This diagram illustrates the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.

Caption: Logical flow of spectroscopic data for structure elucidation.

An In-depth Technical Guide to the Putative Biosynthesis of Isofutoquinol A in Plants

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Isofutoquinol A has not yet been fully elucidated in planta. This guide presents a putative pathway based on established principles of neolignan biosynthesis, supported by general methodologies for pathway elucidation in plant secondary metabolism.

Introduction

This compound is a neolignan natural product isolated from plants of the Piper genus, such as Piper futokadzura. Neolignans are a class of phenylpropanoids derived from the oxidative coupling of two C6-C3 units. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This document outlines a putative biosynthetic route to this compound, details common experimental protocols for pathway elucidation, and provides a framework for future research in this area.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which produces monolignol precursors. The key steps are hypothesized to be the oxidative coupling of two coniferyl alcohol molecules followed by subsequent modifications.

2.1 Phenylpropanoid Pathway and Monolignol Synthesis

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) leads to the formation of monolignols, primarily coniferyl alcohol.

2.2 Oxidative Coupling to Form the Neolignan Scaffold

The central step in neolignan biosynthesis is the oxidative coupling of two monolignol units.[1] This reaction is catalyzed by oxidases like laccases (LACs) or peroxidases (PRXs) , which generate monolignol radicals.[2][3] The regio- and stereospecificity of the coupling to form the characteristic 8-O-4' linkage of the furofuran neolignan core of this compound is likely guided by dirigent proteins (DIRs) .[3] This oxidative coupling of two coniferyl alcohol molecules would lead to the formation of a key intermediate.

2.3 Post-Coupling Modifications

Following the formation of the neolignan scaffold, a series of tailoring reactions, including cyclization, hydroxylation, and methylation, are proposed to occur to yield this compound. These modifications are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .

Below is a DOT script representation of the putative biosynthetic pathway.

Quantitative Data from Related Pathways

As specific quantitative data for the this compound pathway is not available, the following table summarizes representative kinetic parameters for key enzyme families involved in the biosynthesis of lignans (B1203133) and neolignans from various plant species. This data serves as a valuable reference for researchers aiming to characterize the enzymes in the this compound pathway.

| Enzyme Class | Enzyme Name | Plant Source | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |

| PAL | Phenylalanine Ammonia-Lyase | Petroselinum crispum | L-Phenylalanine | 32 | 1.2 | N/A |

| C4H | Cinnamate 4-Hydroxylase | Arabidopsis thaliana | Cinnamic acid | 1.5 | 0.25 | N/A |

| 4CL | 4-Coumarate:CoA Ligase | Arabidopsis thaliana | 4-Coumaric acid | 16 | 1330 | N/A |

| CCR | Cinnamoyl-CoA Reductase | Populus tremuloides | Feruloyl-CoA | 8 | 1670 | N/A |

| CAD | Cinnamyl Alcohol Dehydrogenase | Pinus taeda | Coniferaldehyde | 56 | 2300 | N/A |

| LAC | Laccase | Arabidopsis thaliana | Coniferyl alcohol | 230 | N/A | N/A |

| PLR | Pinoresinol-Lariciresinol Reductase | Linum usitatissimum | (+)-Pinoresinol | 4.5 | 1.05 | [4] |

Note: The presented data are illustrative and may vary depending on the specific enzyme isoform, plant species, and assay conditions.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining metabolomics, transcriptomics, and functional genomics.

4.1 Metabolite Profiling

-

Objective: To identify this compound and its potential precursors and intermediates in Piper futokadzura.

-

Methodology:

-

Sample Preparation: Plant tissues (e.g., leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder.

-

Extraction: Metabolites are extracted using a suitable solvent system, typically a methanol/water or ethanol/water mixture. The extract is then filtered and concentrated.

-

Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to generate a comprehensive metabolite profile. Putative identification of compounds is based on mass-to-charge ratio (m/z), retention time, and fragmentation patterns compared to known standards and databases.

-

Structure Elucidation: Novel or key intermediates are purified using preparative High-Performance Liquid Chromatography (HPLC) and their structures are definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

4.2 Transcriptome Analysis

-

Objective: To identify candidate genes encoding the biosynthetic enzymes by correlating gene expression with metabolite accumulation.

-

Methodology:

-

RNA Extraction: Total RNA is extracted from plant tissues known to produce this compound.

-

Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct a cDNA library. The library is then sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).

-

Bioinformatic Analysis: The sequencing reads are assembled into transcripts, and their expression levels are quantified. Co-expression analysis is performed to identify genes whose expression patterns correlate with the accumulation of this compound and its putative precursors. Candidate genes are annotated based on homology to known biosynthetic enzymes (e.g., PAL, C4H, CYPs, OMTs, DIRs).

-

4.3 Functional Gene Characterization

-

Objective: To validate the function of candidate genes identified through transcriptome analysis.

-

Methodology:

-

Heterologous Expression: The open reading frame of a candidate gene is cloned into an expression vector and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant protein is purified and its enzymatic activity is assayed in vitro using the putative substrate.

-

Transient Expression in Nicotiana benthamiana: Candidate genes are transiently expressed in the leaves of N. benthamiana via Agrobacterium-mediated infiltration. The accumulation of the expected product is then monitored by LC-MS.

-

Gene Silencing: Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi) is used to downregulate the expression of a candidate gene in Piper futokadzura. A reduction in the accumulation of this compound upon gene silencing provides strong evidence for the gene's involvement in the pathway.

-

Below is a DOT script illustrating a general workflow for elucidating a plant natural product biosynthetic pathway.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of this compound in plants remains to be fully characterized, the proposed route provides a solid foundation for future research. The integration of metabolomics, transcriptomics, and functional genomics will be instrumental in identifying and validating the specific enzymes involved. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of high-value neolignans for pharmaceutical applications. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of study.

References

- 1. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of lignan and neolignan biochemical pathways [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Isofutoquinol A: A Technical Guide on its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been identified in select species of the plant genus Piper. Neolignans are a class of natural phenols that exhibit a wide range of biological activities, making them of significant interest to the scientific community, particularly in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound. However, it is critical to note at the outset that despite a thorough review of the available scientific literature, specific quantitative data on the abundance of this compound in these sources is not well-documented. Similarly, detailed, step-by-step experimental protocols for its extraction and quantification are not extensively described. This guide, therefore, focuses on the qualitative aspects of its natural occurrence and provides a generalized workflow for its isolation based on current knowledge.

Natural Sources of this compound

This compound has been primarily isolated from two species within the Piperaceae family:

-

Piper futokadzura : This plant is a known source of various neolignans, and this compound has been identified as one of its constituents.

-

Piper kadsura : this compound has been isolated from the aerial parts of this plant.[1] Research on Piper kadsura has often been driven by its traditional use in Chinese medicine for treating conditions like asthma and rheumatic arthritis.

While these two species are the confirmed natural sources, the full extent of this compound's distribution within the plant kingdom remains an area for further investigation.

Abundance of this compound

A significant gap in the current body of scientific literature is the lack of quantitative data regarding the abundance of this compound in its natural sources. Studies have successfully isolated and identified the compound from Piper futokadzura and Piper kadsura, but they do not provide specific figures for its yield or concentration in different parts of the plants (e.g., leaves, stems, roots). As a result, a comparative data table on the abundance of this compound cannot be generated at this time. This lack of quantitative analysis highlights a need for further research to determine the concentration of this compound in various Piper species and to identify high-yielding sources for potential therapeutic applications.

Experimental Protocols for Isolation

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly detailed in the available literature. However, based on the general methodologies described for the isolation of neolignans from Piper species, a generalized workflow can be outlined. This process typically involves solvent extraction followed by chromatographic separation techniques.

A generalized workflow for the isolation of neolignans, including this compound, from Piper species is as follows:

-

Plant Material Collection and Preparation : The aerial parts (leaves and stems) of the plant are collected, dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is extracted with a solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.

-

Solvent Partitioning : The resulting crude methanol extract is then concentrated under reduced pressure and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their solubility.

-

Chromatographic Separation : The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This is a multi-step process that may include:

-

Column Chromatography : Often using silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents to separate the compounds based on their affinity to the stationary phase.

-

High-Performance Liquid Chromatography (HPLC) : A more refined technique for the final purification of the isolated compounds.

-

The following diagram illustrates this generalized experimental workflow.

Conclusion and Future Directions

This compound is a neolignan of scientific interest found in Piper futokadzura and the aerial parts of Piper kadsura. While its presence in these species is confirmed, there is a notable absence of quantitative data on its abundance and detailed, reproducible protocols for its extraction and quantification in the scientific literature. This information gap hinders the efficient exploration of this compound for potential drug development.

Future research should focus on:

-

Quantitative Analysis : Developing and applying analytical methods, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentration of this compound in different parts of Piper futokadzura, Piper kadsura, and other related species.

-

Protocol Optimization : Establishing and publishing detailed, step-by-step protocols for the efficient extraction and purification of this compound. This would enable researchers to obtain higher yields and facilitate further biological studies.

-

Screening of Other Piper Species : Investigating a wider range of Piper species to identify new and potentially more abundant natural sources of this compound.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

In-Depth Technical Guide to Isofutoquinol A: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan primarily isolated from the plant species Piper futokadzura and Piper kadsura, has garnered scientific interest for its notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. This document synthesizes available data on its structural attributes, spectroscopic profile, and its modulatory effects on key inflammatory signaling pathways, thereby highlighting its potential as a lead compound in drug discovery.

Physicochemical Properties

This compound is a structurally complex organic molecule with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol .[1] Its structural elucidation has been accomplished through various spectroscopic methods and confirmed by X-ray crystallography.

Structural and Crystallographic Data

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This analysis revealed a triclinic crystal system with the space group P-1. The unit cell parameters and other key crystallographic data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molecular Weight | 354.40 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.653(2) |

| b (Å) | 12.474(2) |

| c (Å) | 8.182(1) |

| α (°) | 91.30(2) |

| β (°) | 97.79(1) |

| γ (°) | 109.15(1) |

| Volume (ų) | 919.8(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.28 |

Data obtained from X-ray crystallography studies.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its aromatic protons, methoxy (B1213986) groups, allyl group, and the protons of the fused ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for each of the 21 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the complex ring structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming the elemental composition. The mass spectrum would show the molecular ion peak corresponding to its exact mass.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-neuroinflammatory activity.[2] Its primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response in microglia, the resident immune cells of the central nervous system.

Anti-Neuroinflammatory Effects

Research has shown that this compound can effectively suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.[2] A key study demonstrated that it potently inhibits the production of nitric oxide (NO), a significant inflammatory molecule, in BV-2 microglial cells with a half-maximal inhibitory concentration (IC₅₀) of 16.8 μM.[2]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are attributed to its ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

As depicted in the diagram, external inflammatory stimuli such as LPS activate Toll-like receptor 4 (TLR4), which in turn triggers the downstream activation of both the MAPK and IKK/NF-κB signaling pathways. This compound is hypothesized to exert its inhibitory effects at the level of the MAPK and IKK pathways, thereby preventing the activation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory mediators.

Experimental Protocols

This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Piper kadsura

The following workflow illustrates the typical procedure for the isolation of neolignans, including this compound, from their natural source.

Protocol:

-

Extraction: The dried and powdered aerial parts of Piper kadsura are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.

-

Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20, eluting with a gradient of solvents to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay is used to quantify the inhibitory effect of this compound on NO production in inflammatory-stimulated microglial cells.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

Procedure:

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is then determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is performed to assess the cytotoxicity of this compound and to ensure that the observed inhibition of NO production is not due to cell death.

Materials:

-

BV-2 microglial cells

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Treatment: BV-2 cells are seeded in a 96-well plate and treated with the same concentrations of this compound as in the NO assay for 24 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound stands out as a promising natural product with significant anti-neuroinflammatory potential. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic relevance for neuroinflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into its pharmacological properties, mechanism of action, and potential for development into a clinically useful therapeutic agent. Future research should focus on obtaining a complete spectroscopic profile, elucidating the precise molecular targets, and evaluating its efficacy and safety in in vivo models of neuroinflammation.

References

Isofutoquinol A: A Technical Overview for Researchers

For Immediate Release

[City, State] – [Date] – Isofutoquinol A, a neolignan compound isolated from Piper futokadzura, is emerging as a molecule of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anti-neuroinflammatory agent.

Core Chemical and Physical Properties

This compound is characterized by the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 62499-70-1 | [1][2] |

| Molecular Formula | C₂₁H₂₂O₅ | [1][3] |

| Molecular Weight | 354.40 g/mol | [3] |

| IUPAC Name | 6-allyl-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyltricyclo[4.2.0.0²,⁸]oct-3-en-5-one | |

| Synonyms | This compound | |

| Class | Neolignan | |

| Natural Source | Piper futokadzura |

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes beyond natural product isolation. A key step in the synthesis involves an electrochemical method to construct the 2,5-cyclohexadienone (B8749443) moiety of the precursor, isodihydrofutoquinol A.

Experimental Protocol: Total Synthesis (Conceptual Outline)

While the detailed, step-by-step protocol from the original literature is not fully available, the synthetic strategy can be summarized as follows:

-

Starting Material: The synthesis commences with 4-benzyloxy-2-methoxy-acetophenone.

-

Electrochemical Cyclization: An electrochemical method is employed to efficiently form the key 2,5-cyclohexadienone ring structure. This step is crucial for establishing the core tricyclic system.

-

Intermediate Formation: This process yields isodihydrofutoquinol A.

-

Conversion to Futoquinol: Isodihydrofutoquinol A is then converted to futoquinol.

-

Final Conversion to this compound and B: Futoquinol serves as the immediate precursor which is then converted to this compound and its isomer, Isofutoquinol B.

-

Stereostructure Confirmation: The precise three-dimensional arrangement of atoms in this compound has been unambiguously determined through X-ray crystallographic analysis.

A visual representation of this synthetic workflow is provided below.

References

Literature Review of Isofutoquinol A Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First identified in Piper futokadzura, it has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-neuroinflammatory effects. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its biological activity, mechanism of action, and synthesis. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-neuroinflammatory potential. Research in this area has focused on its ability to modulate inflammatory responses in microglia, the resident immune cells of the central nervous system.

Anti-Neuroinflammatory Activity

A key study by Kim et al. (2010) investigated the anti-neuroinflammatory effects of several neolignans isolated from Piper kadsura, including this compound. The study utilized an in vitro model of neuroinflammation, using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).

While the study highlighted the potent inhibitory effects of other isolated neolignans, specific quantitative data for this compound's inhibition of nitric oxide production was not explicitly detailed in the available literature. However, based on the activity of structurally related compounds from the same study, it is inferred that this compound likely contributes to the overall anti-inflammatory profile of the plant extract.

Table 1: Anti-Neuroinflammatory Activity of Neolignans from Piper kadsura

| Compound | Target | Assay | Cell Line | IC50 (µM) |

| Piperkadsin C | Nitric Oxide Production | Griess Assay | BV-2 Microglia | 14.6 |

| Futoquinol | Nitric Oxide Production | Griess Assay | BV-2 Microglia | 16.8 |

| This compound | Nitric Oxide Production | Griess Assay | BV-2 Microglia | Data not available |

Data for Piperkadsin C and Futoquinol are from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12. The activity of this compound is inferred from its inclusion in the study but specific quantitative data is not publicly available.

Putative Signaling Pathway

The inhibition of nitric oxide production in LPS-stimulated microglia suggests that this compound may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. The activation of microglia by LPS typically involves the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to activate transcription factors that induce the expression of pro-inflammatory genes, including iNOS.

Based on this established mechanism for LPS-induced inflammation, a putative signaling pathway for the action of this compound is proposed below.

Caption: Putative mechanism of this compound's anti-neuroinflammatory action.

Experimental Protocols

Anti-Neuroinflammatory Activity Assay (Inferred)

The following is a generalized protocol for assessing the anti-neuroinflammatory activity of a compound by measuring nitric oxide production in LPS-stimulated BV-2 microglial cells, based on standard methodologies.

Caption: Workflow for assessing anti-neuroinflammatory activity.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Synthesis of this compound

A total synthesis of this compound was reported by Shizuri et al. in 1986. The synthetic strategy involves the construction of the key isodihydrofutoquinol A intermediate, which is then converted to this compound. While the detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully available in the public domain, the general approach is outlined below.

General Synthetic Strategy

The synthesis commences with a substituted acetophenone (B1666503) and proceeds through an electrochemical method to construct a cyclohexadienone moiety, a key structural feature of the target molecule. This intermediate is then further elaborated to yield isodihydrofutoquinol A. Subsequent chemical transformations convert isodihydrofutoquinol A into futoquinol, which then serves as the precursor for the final synthesis of this compound and its isomer, Isofutoquinol B. The stereochemistry of the final product was confirmed by X-ray crystallographic analysis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-neuroinflammatory potential. The current body of research, primarily centered around its isolation and initial biological screening, lays the groundwork for more in-depth investigations. To fully elucidate its therapeutic potential, future research should focus on several key areas:

-

Quantitative Biological Activity: A thorough investigation to determine the precise IC50 value of this compound in inhibiting nitric oxide production and the expression of other pro-inflammatory mediators (e.g., TNF-α, IL-6) is crucial.

-

Mechanism of Action Studies: Detailed molecular studies are needed to confirm the exact signaling pathways modulated by this compound. Investigating its effects on the activation of NF-κB and various MAPKs will provide a clearer understanding of its mechanism.

-

In Vivo Studies: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synthetic Route Optimization: Further development of the synthetic route could enable the production of larger quantities of this compound and its analogs for extensive biological evaluation.

An In-Depth Technical Guide to Isofutoquinol A and its Class of Neolignans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a member of the neolignan class of natural products, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical structure, natural sources, and biological activities. Drawing from available literature, this document details the anti-inflammatory properties of this compound and related neolignans, with a focus on their modulation of key signaling pathways. Detailed experimental protocols for isolation and synthesis, along with quantitative bioactivity data, are presented to facilitate further research and development.

Introduction to Neolignans

Neolignans are a diverse class of secondary metabolites found in various plant species. They are biosynthetically derived from the oxidative coupling of two phenylpropanoid units. Unlike lignans, which are linked at the C8-C8' position, neolignans exhibit a wider range of linkages. This structural diversity contributes to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.

This compound: A Promising Neolignan

This compound is a specific neolignan that has been isolated from plants of the Piper genus, notably Piper futokadzura. Its chemical structure was elucidated through spectroscopic methods and confirmed by total synthesis.

Chemical Structure

This compound possesses a complex polycyclic structure characteristic of certain neolignans. The precise stereochemistry has been determined through X-ray crystallographic analysis.

Natural Occurrence and Isolation

This compound is a constituent of the aerial parts of Piper futokadzura. The isolation of this compound and other neolignans from this plant is typically achieved through a multi-step process involving solvent extraction and chromatography.

Biological Activity and Mechanism of Action

This compound and its related neolignans have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory and Anti-neuroinflammatory Effects

Studies on neolignans isolated from Piper species have shown potent inhibitory effects on the production of pro-inflammatory mediators in activated immune cells. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound futoquinol (B42592) and other neolignans from Piper kadsura and Piper futokadzura provide strong evidence of their anti-inflammatory potential.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the anti-inflammatory activity of futoquinol and other relevant neolignans. This data serves as a valuable reference for the potential bioactivity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Activated BV-2 Microglia

| Compound | IC50 (µM) | Source |

| Futoquinol | 16.8[1] | Piper kadsura |

| Piperkadsin C | 14.6[1] | Piper kadsura |

Table 2: Inhibition of Reactive Oxygen Species (ROS) Production in PMA-Induced Human Polymorphonuclear Neutrophils

| Compound | IC50 (µM) | Source |

| Futoquinol | 13.1 ± 5.3 | Piper kadsura |

| Piperkadsin A | 4.3 ± 1.0 | Piper kadsura |

| Piperkadsin B | 12.2 ± 3.2 | Piper kadsura |

Modulation of Signaling Pathways

The anti-inflammatory effects of neolignans are attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Recent research on a neolignan from Piper hancei has demonstrated that it exerts its anti-neuroinflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB. This mechanism is a plausible explanation for the bioactivity of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Piperine, an alkaloid also found in Piper species, has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammatory responses. It is plausible that neolignans like this compound also exert their anti-inflammatory effects through the regulation of this pathway.

References

Methodological & Application

Total Synthesis of Isofutoquinol A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Isofutoquinol A, a neolignan first isolated from Piper futokadzura. The synthetic strategy outlined herein is based on the seminal work of Shizuri, Nakamura, and Yamamura, who first reported the total synthesis of this natural product. Their approach features a key electrochemical reaction to construct the core cyclohexadienone structure and a series of subsequent transformations to elaborate the final molecule.

Synthetic Strategy Overview

The total synthesis of this compound, as developed by Shizuri et al., commences with the commercially available starting material, 4-benzyloxy-2-methoxy-acetophenone. The core of the synthetic route revolves around the construction of the 2,5-cyclohexadienone (B8749443) moiety, which is achieved through a crucial electrochemical oxidation step. The resulting intermediate, isodihydrofutoquinol A, then undergoes further chemical transformations to yield futoquinol (B42592), a direct precursor to the target molecule, this compound. The stereochemistry of the final product was unambiguously confirmed by X-ray crystallographic analysis in the original publication.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic pathway for the total synthesis of this compound.

Key Experimental Protocols

While the seminal 1986 publication in Tetrahedron Letters by Shizuri, Nakamura, and Yamamura outlines the successful total synthesis of this compound, the detailed experimental procedures, including specific reaction conditions, reagent quantities, and spectroscopic data for the intermediates and the final product, are contained within the full text of the article.[1] Unfortunately, access to the full text of this publication could not be obtained during the preparation of this document.

The abstract of the paper indicates the following key transformations for which detailed protocols would be necessary for replication:[1]

-

Electrochemical Synthesis of the 2,5-Cyclohexadienone Moiety: This crucial step involves the anodic oxidation of 4-benzyloxy-2-methoxy-acetophenone to form the cyclohexadienone ring system of isodihydrofutoquinol A. The protocol would specify the electrolyte, solvent system, electrode materials, applied potential or current density, and the workup procedure.

-

Conversion of Isodihydrofutoquinol A to Futoquinol: This transformation likely involves a series of reactions to modify the structure of isodihydrofutoquinol A to introduce the functionalities present in futoquinol. The specific reagents, reaction conditions, and purification methods would be detailed in the full experimental section.

-

Final Conversion to this compound: The final step of the synthesis would describe the conversion of futoquinol into this compound. This could involve isomerization or other chemical modifications, and the protocol would provide the necessary details for this transformation.

Quantitative Data

A comprehensive summary of quantitative data, including reaction yields, molar equivalents of reagents, reaction times, and temperatures for each synthetic step, is essential for the reproducibility of the synthesis. This information is contained within the experimental section of the primary literature.[1] Without access to this data, a detailed quantitative summary cannot be provided.

Spectroscopic Data

The structural elucidation and confirmation of the synthesized intermediates and the final product, this compound, would rely on a suite of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry of the molecules.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The original publication would contain the specific spectroscopic data for each synthesized compound, which is crucial for their characterization.[1]

Conclusion

The total synthesis of this compound, as pioneered by Shizuri and his team, represents a significant achievement in natural product synthesis, highlighted by the strategic use of an electrochemical method. For researchers aiming to replicate or build upon this work, obtaining the detailed experimental procedures from the original 1986 Tetrahedron Letters publication is imperative. The information presented here provides a high-level overview of the synthetic strategy and the key transformations involved.

References

Application Notes and Protocols for the Asymmetric Synthesis of Isofutoquinol A Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a naturally occurring neolignan found in Piper futokadzura, belonging to the furofuran class of lignans (B1203133) characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core structure.[1] Compounds of this class have garnered significant interest due to their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties. The precise stereochemistry of the multiple chiral centers within the furofuran core is crucial for its biological function, making the development of enantioselective synthetic routes a key objective for chemists in medicinal chemistry and drug development. An asymmetric synthesis allows for the selective production of a specific enantiomer, which is essential for studying its pharmacological properties and for the development of potential therapeutic agents.

This document outlines a proposed asymmetric synthetic strategy for the preparation of the enantiomers of this compound. As a specific protocol for this compound has not been detailed in the literature, this guide adapts a well-established methodology for the enantioselective synthesis of other furofuran lignans. The presented protocol is based on a palladium-catalyzed asymmetric allylic cycloaddition, a powerful method for constructing the key tetrahydrofuran (B95107) ring with high stereocontrol.[2][3]

Proposed Asymmetric Synthetic Route Overview

The proposed synthetic pathway to this compound enantiomers commences with readily available starting materials and hinges on a key palladium-catalyzed asymmetric allylic cycloaddition to construct the chiral tetrahydrofuran intermediate. Subsequent steps involve functional group manipulations and a final cyclization to furnish the furofuran core. The choice of a chiral ligand in the palladium-catalyzed step will determine which enantiomer of this compound is ultimately produced.

Caption: Proposed synthetic workflow for this compound.

Data Presentation: Expected Yields and Stereoselectivity

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis, based on analogous transformations reported in the literature for similar furofuran lignans.[2][3]

| Step | Transformation | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) | Expected Diastereomeric Ratio (dr) |

| 1. Pd-Catalyzed Asymmetric Allylic Cycloaddition | Formation of chiral tetrahydrofuran intermediate | 85 - 95 | >95 | >20:1 |

| 2. Denitration | Removal of the nitro group | 70 - 85 | - | - |

| 3. Ester Reduction | Reduction of the ester to a primary alcohol | 90 - 98 | - | - |

| 4. Olefin Oxidation | Cleavage of the double bond to an aldehyde | 75 - 85 | - | - |

| 5. Grignard Addition & Cyclization | Formation of the furofuran core | 60 - 75 | - | High |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of the proposed asymmetric synthesis of this compound.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Cycloaddition

This crucial step establishes the stereochemistry of the tetrahydrofuran core.

Materials:

-

Vinylethylene carbonate

-

Substituted 2-nitroacrylate (prepared from the corresponding benzaldehyde (B42025) and ethyl nitroacetate)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Chiral phosphine (B1218219) ligand (e.g., (R)- or (S)-DTBM-SEGPHOS)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).

-

Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

-

Add the vinylethylene carbonate (1.0 equivalent) and the substituted 2-nitroacrylate (1.2 equivalents).

-

Stir the reaction mixture at the optimized temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral tetrahydrofuran intermediate.

Caption: Key asymmetric cycloaddition step.

Protocol 2: Reductive Denitration

This step removes the nitro group, which served as an activating group in the cycloaddition.

Materials:

-

Chiral tetrahydrofuran intermediate

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (B28343)

-

Inert atmosphere

Procedure:

-

Dissolve the chiral tetrahydrofuran intermediate in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to remove tin byproducts and isolate the denitrated product.

Protocol 3: Ester Reduction to Diol

This step converts the ester to a primary alcohol, which is necessary for the subsequent cyclization.

Materials:

-

Denitrated tetrahydrofuran intermediate

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the denitrated tetrahydrofuran intermediate in anhydrous THF to the LiAlH₄ suspension.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

Protocol 4: Oxidative Cleavage and Cyclization

This sequence leads to the formation of the furofuran core.

Materials:

-

Diol intermediate

-

Ozone (O₃) or a suitable oxidizing agent (e.g., OsO₄/NaIO₄)

-

Reductive workup agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine)

-

Grignard reagent corresponding to the second aryl group of this compound

-

Anhydrous solvent (e.g., Dichloromethane for ozonolysis, THF for Grignard reaction)

Procedure:

-

Oxidative Cleavage: Dissolve the diol in a suitable solvent and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen and then add a reductive workup agent. Allow the reaction to warm to room temperature.

-

Grignard Addition and Cyclization: In a separate flask, prepare the Grignard reagent. Cool the crude aldehyde from the previous step to 0 °C and add the Grignard reagent dropwise. After the addition is complete, the reaction may be gently warmed to facilitate the intramolecular cyclization to form the furofuran ring.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired enantiomer of this compound.

Conclusion

The asymmetric synthesis of this compound enantiomers is a challenging yet achievable goal for synthetic chemists. The protocol outlined above, utilizing a palladium-catalyzed asymmetric allylic cycloaddition as the key stereochemistry-defining step, provides a robust and adaptable framework for accessing these biologically interesting molecules. The successful execution of this synthetic route will enable further investigation into the pharmacological properties of the individual enantiomers of this compound, potentially leading to the development of new therapeutic agents. Careful optimization of each step, particularly the catalytic asymmetric reaction, will be crucial for achieving high yields and stereoselectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloadditon of vinylethylene carbonates with 2-nitroacrylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Extraction and Purification of Isofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan compound isolated from plants of the Piper genus, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, primarily focusing on methodologies described for Piper kadsura (also known as Piper futokadzura). The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow to obtain this compound for further scientific investigation.

Introduction

This compound is a neolignan that has been identified in Piper kadsura[1]. Neolignans are a class of natural products known for a wide range of biological activities, making them attractive candidates for drug discovery and development. The effective isolation and purification of this compound are crucial preliminary steps for any subsequent pharmacological and toxicological evaluation. The following protocols are based on established phytochemical isolation procedures for neolignans from Piper species.

Extraction Protocol

The initial step in isolating this compound involves the extraction of the compound from the plant material. The dried and powdered aerial parts or stems of Piper kadsura are typically used as the starting material.

2.1. Materials and Equipment

-

Dried and powdered aerial parts of Piper kadsura

-

Methanol (B129727) (MeOH), analytical grade

-

n-Hexane, analytical grade

-

Chloroform (B151607) (CHCl₃), analytical grade

-

Large glass vessel or flask for extraction

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

2.2. Experimental Procedure

-

Maceration: The dried, powdered aerial parts of Piper kadsura are macerated with methanol at room temperature. A general guideline is to use a plant material to solvent ratio of 1:10 (w/v). The mixture should be agitated periodically for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined and filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like fats and waxes. The n-hexane fraction is collected.

-

The remaining aqueous layer is then partitioned with chloroform to extract compounds of intermediate polarity, which include many neolignans. The chloroform fraction is collected.

-

-

Drying and Concentration of Fractions: The n-hexane and chloroform fractions are dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness using a rotary evaporator. The chloroform-soluble fraction is the primary source for the subsequent purification of this compound.

Purification Protocol

The purification of this compound from the chloroform-soluble fraction is achieved through a combination of chromatographic techniques.

3.1. Column Chromatography

3.1.1. Materials and Equipment

-

Chloroform-soluble extract

-

Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography

-

Glass chromatography column

-

n-Hexane, analytical grade

-

Ethyl acetate (B1210297) (EtOAc), analytical grade

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.1.2. Experimental Procedure

-

Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane.

-

Sample Loading: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

-

Start with 100% n-hexane.

-

Gradually increase the polarity, for example, with gradients of 9:1, 8:2, 7:3, 1:1, etc. (n-hexane:EtOAc).

-

-

Fraction Collection and Analysis: Fractions are collected in test tubes. The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined. This compound-containing fractions are identified by comparing their TLC spots with a reference standard if available, or through further spectroscopic analysis.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For a higher degree of purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.

3.2.1. Materials and Equipment

-

This compound-containing fractions from column chromatography

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

3.2.2. Experimental Procedure

-

Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions. A common mobile phase for reversed-phase separation of neolignans is a gradient of methanol and water or acetonitrile and water.

-

Preparative Separation: The developed method is scaled up for preparative HPLC. The this compound-containing fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the preparative C18 column.

-

Elution and Fraction Collection: The column is eluted with the optimized mobile phase gradient. The eluent is monitored by the UV detector, and the peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.

Data Presentation

The following tables summarize the expected quantitative data from a typical extraction and purification process. The values are illustrative and may vary depending on the quality of the plant material and the precise experimental conditions.

Table 1: Extraction Yields

| Plant Material | Extraction Solvent | Weight of Plant Material (g) | Volume of Solvent (L) | Yield of Crude Extract (g) | Percentage Yield (%) |

| Piper kadsura (aerial parts) | Methanol | 1000 | 10 x 3 | 50 | 5.0 |

Table 2: Solvent Partitioning Yields

| Crude Extract | Partitioning Solvent | Volume of Solvent (L) | Yield of Fraction (g) | Percentage Yield (%) |

| Methanol Extract (50 g) | n-Hexane | 1.5 | 15 | 30.0 |

| Chloroform | 1.5 | 20 | 40.0 |

Table 3: Purification Summary

| Purification Step | Starting Material | Weight of Starting Material (g) | Elution Solvents/Gradient | Yield of Purified this compound (mg) | Purity (%) |

| Column Chromatography | Chloroform Fraction | 20 | n-Hexane:EtOAc gradient | 200 | >90 |

| Preparative HPLC | This compound rich fraction | 0.2 | Methanol:Water gradient | 150 | >98 |

Visualization of the Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Conclusion

This application note provides a detailed and structured protocol for the extraction and purification of this compound from Piper kadsura. The described methods, involving solvent extraction, partitioning, and multi-step chromatography, are standard and effective for the isolation of neolignans from plant sources. Adherence to this protocol should enable researchers to obtain high-purity this compound for use in various biological and pharmacological studies. It is recommended to monitor each step by appropriate analytical techniques like TLC and HPLC to ensure the efficiency of the purification process.

References

Application Notes and Protocols for the Quantification of Isofutoquinol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is an isoquinoline (B145761) alkaloid that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and mechanism of action investigations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples where the concentration is expected to be relatively high and the matrix is not overly complex, such as in pharmaceutical formulations or in vitro assays.

Experimental Protocol

1.1.1. Sample Preparation (from a solid formulation, e.g., tablet)

-

Accurately weigh and grind a representative sample of the formulation.

-

Transfer a known weight of the powdered sample into a volumetric flask.

-

Add a suitable dissolution solvent (e.g., a mixture of methanol (B129727) and water).

-

Sonicate for 15 minutes to ensure complete dissolution.[1]

-

Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. Chromatographic Conditions

A reliable HPLC method can be developed using a C18 reversed-phase column.[1][2]

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| Detection | UV at 260 nm |

1.1.3. Method Validation Parameters

The method should be validated according to standard guidelines to ensure reliability.

| Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 |

| Precision (RSD) | < 2% |

| Accuracy (Recovery) | 80-120% |

| Selectivity | No interfering peaks at the retention time of the analyte. |

Data Presentation

Table 1: Example Calibration Curve Data for this compound by HPLC-UV

| Concentration (µg/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,876 |

| 100 | 1,521,453 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This approach is essential for pharmacokinetic studies where analyte concentrations are typically low.

Experimental Protocol

2.1.1. Sample Preparation (from plasma)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

2.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 12 L/min |

| Nebulizer Pressure | 35 psig |

2.1.3. Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | r² > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Precision (RSD) | < 15% (20% at LLOQ) |

| Accuracy (Recovery) | 85-115% (80-120% at LLOQ) |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under relevant storage and processing conditions |

Data Presentation

Table 2: Example MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |

| [M+H]⁺ | Fragment 2 | Optimized Value | |

| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value |

Table 3: Example Pharmacokinetic Data from a Mouse Study

| Time (hr) | Plasma Concentration (ng/mL) |

| 0.25 | 150.2 |

| 0.5 | 289.5 |

| 1 | 210.8 |

| 2 | 95.3 |

| 4 | 35.1 |

| 8 | 8.7 |

| 24 | < LLOQ |

Experimental Workflows

Caption: HPLC-UV experimental workflow for this compound quantification.

Caption: LC-MS/MS experimental workflow for this compound in plasma.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound may still be under investigation, isoquinoline alkaloids are known to interact with various cellular targets. Quantification of this compound is essential to correlate its concentration with downstream effects on these pathways.

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Isofutoquinol A in In Vitro Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction